4-Oxodec-7-enenitrile
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Overview
Description
4-Oxodec-7-enenitrile is an organic compound with the molecular formula C10H15NO It is characterized by the presence of a nitrile group (-CN) and a ketone group (-C=O) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Oxodec-7-enenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, forming hydroxynitriles.
Industrial Production Methods
Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
4-Oxodec-7-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Substitution: Sodium or potassium cyanide in ethanol for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various nitrile derivatives.
Scientific Research Applications
4-Oxodec-7-enenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties.
Medicinal Chemistry: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industrial Applications: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Oxodec-7-enenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo nucleophilic attack. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Similar Compounds
4-Oxodec-7-ynenitrile: Similar structure but with a triple bond instead of a double bond.
4-Oxodec-7-enenitrile: Similar structure but with different functional groups.
Uniqueness
This compound is unique due to its combination of a nitrile and a ketone group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
63305-99-7 |
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Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
4-oxodec-7-enenitrile |
InChI |
InChI=1S/C10H15NO/c1-2-3-4-5-7-10(12)8-6-9-11/h3-4H,2,5-8H2,1H3 |
InChI Key |
AFDQOPILTYEMNT-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCC(=O)CCC#N |
Origin of Product |
United States |
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